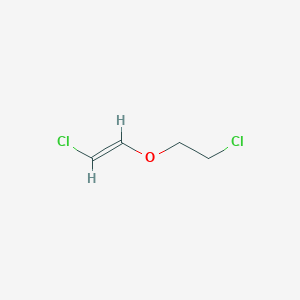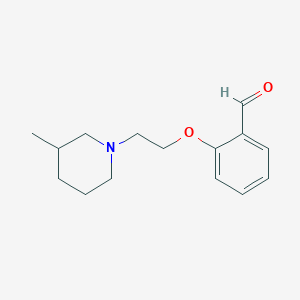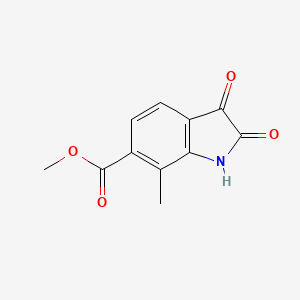
4,4-Dimethylpyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylpyrrolidin-3-one is an organic compound with the molecular formula C6H11NO. It is a five-membered lactam, which is a cyclic amide. This compound is known for its stability and versatility in various chemical reactions. It appears as a white to cream-colored solid and is sparingly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,4-dimethyl-2-pyrrolidinone with suitable reagents under controlled conditions. The process often involves the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound can be achieved through a multigram synthesis approach. This involves the use of commercially accessible and cost-effective reagents. The process is typically carried out in a three-step procedure, which includes the formation of intermediates followed by cyclization and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidinones.
Aplicaciones Científicas De Investigación
4,4-Dimethylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The compound’s effects are mediated through its binding to active sites on proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
4,4-Dimethylpyrrolidin-3-one can be compared with other similar compounds such as:
- 4,4-Dimethyl-2-pyrrolidinone
- 3-Amino-4,4-dimethylpyrrolidin-2-one
- 3-Hydroxy-4,4-dimethylpyrrolidin-2-one
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
4,4-dimethylpyrrolidin-3-one |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-7-3-5(6)8/h7H,3-4H2,1-2H3 |
Clave InChI |
KMWGVDOGQKOKRN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)


![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)



![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)




